5-Cyclohexadecen-1-one
Overview
Description
5-Cyclohexadecen-1-one is a macrocyclic synthetic musk with the chemical formula C₁₆H₂₈O. It is an unsaturated analog of cyclohexadecanone and is similar in chemical structure to natural musk scents such as civetone and muscone. This compound is known for its strong musk scent with floral, amber, and civet tones, making it a popular substitute for natural musk in perfumes, cosmetics, and soaps .
Mechanism of Action
Target of Action
5-Cyclohexadecen-1-one is a macrocyclic synthetic musk . It is primarily used as a fragrance agent , and its primary targets are the olfactory receptors in the nose. These receptors play a crucial role in the sense of smell.
Mode of Action
The compound interacts with its targets (olfactory receptors) by binding to them and triggering a signal transduction pathway. This leads to the perception of a musk scent, with floral, amber, and civet tones .
Pharmacokinetics
As a fragrance agent, it is typically applied topically (eg, in perfumes, cosmetics, and soaps ) and is likely absorbed through the skin. Its distribution, metabolism, and excretion would depend on various factors, including its chemical properties, the formulation in which it is used, and individual physiological differences.
Result of Action
The molecular and cellular effects of this compound’s action result in the perception of a musk scent, with floral, amber, and civet tones . This is due to its interaction with the olfactory receptors and the subsequent signal transduction pathway activation.
Biochemical Analysis
Biochemical Properties
5-Cyclohexadecen-1-one plays a significant role in biochemical reactions, particularly in the fragrance industry. It interacts with various enzymes and proteins involved in olfactory processes. The compound’s musk scent is detected by olfactory receptors, which are G-protein-coupled receptors (GPCRs) located in the nasal epithelium. These receptors bind to this compound, triggering a signal transduction pathway that ultimately leads to the perception of its scent .
Cellular Effects
This compound influences various cellular processes, particularly in olfactory sensory neurons. It binds to olfactory receptors, initiating a cascade of intracellular events that result in the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which then activates protein kinase A (PKA). PKA phosphorylates target proteins, leading to changes in gene expression and cellular metabolism . Additionally, this compound has been shown to affect cell signaling pathways involved in the perception of scent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with olfactory receptors. These receptors, upon binding with the compound, undergo a conformational change that activates the associated G-protein. The activated G-protein then stimulates adenylate cyclase, leading to an increase in cAMP levels. Elevated cAMP levels activate PKA, which phosphorylates various target proteins, resulting in changes in gene expression and cellular responses . This mechanism highlights the compound’s role in olfactory signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, with a boiling point of 341.32°C and a melting point of 53.15°C . Its stability can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can undergo degradation, leading to a decrease in its olfactory potency over time . Additionally, in vitro and in vivo studies have demonstrated that prolonged exposure to the compound can result in adaptive changes in olfactory sensory neurons .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can enhance olfactory sensitivity, while high doses may lead to desensitization of olfactory receptors . In rats, acute oral toxicity studies have demonstrated that the compound has an LD50 greater than 2000 mg/kg body weight, indicating low toxicity at standard dosages . At higher doses, adverse effects such as hemorrhage and bleeding in the abdomen have been observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its biodegradation and biotransformation. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation to form hydroxylated metabolites . These metabolites can undergo further conjugation reactions, leading to their excretion from the body. The metabolic flux of this compound can be influenced by factors such as enzyme activity and the presence of cofactors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . Additionally, specific transporters may facilitate its uptake and distribution within cells. The localization and accumulation of this compound can influence its olfactory potency and duration of action .
Subcellular Localization
This compound is primarily localized in the olfactory sensory neurons, where it interacts with olfactory receptors on the cell membrane . The compound’s lipophilic nature allows it to partition into the lipid bilayer, facilitating its interaction with membrane-bound receptors. Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, influencing its activity and function .
Preparation Methods
5-Cyclohexadecen-1-one can be synthesized through a multi-step process starting from cyclododecanone. One common synthetic route involves the following steps :
Chlorination: Cyclododecanone is reacted with chlorine to form 2-chlorocyclododecanone.
Grignard Reaction: The chlorinated product is then reacted with vinyl magnesium chloride to yield 1,2-divinylcyclododecan-1-ol.
Oxy-Cope Rearrangement: The final step involves an oxy-Cope rearrangement to produce this compound.
Industrial production methods often involve similar steps but are optimized for higher yields and efficiency.
Chemical Reactions Analysis
5-Cyclohexadecen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into saturated analogs.
Substitution: It can undergo substitution reactions, particularly at the double bond, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Cyclohexadecen-1-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of macrocyclic musk synthesis and reactions.
Biology: Its musk scent makes it useful in studies of olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic applications, particularly in aromatherapy and fragrance therapy, is ongoing.
Industry: It is widely used in the fragrance industry as a substitute for natural musk in perfumes, cosmetics, and soaps
Comparison with Similar Compounds
5-Cyclohexadecen-1-one is unique due to its strong musk scent and macrocyclic structure. Similar compounds include:
Civetone: A natural musk scent with a similar structure but derived from animal sources.
Muscone: Another natural musk scent with a similar structure.
Cyclohexadecanone: The saturated analog of this compound, lacking the double bond
These compounds share similar olfactory properties but differ in their sources and specific chemical structures, highlighting the uniqueness of this compound as a synthetic alternative to natural musks.
Properties
IUPAC Name |
cyclohexadec-5-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRIMXGLNHCLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047139 | |
Record name | 5-Cyclohexadecen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 5-Cyclohexadecen-1-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
37609-25-9 | |
Record name | 5-Cyclohexadecen-1-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Cyclohexadecen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyclohexadecen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable characteristic of the synthesis of 5-cyclohexadecen-1-one?
A: The synthesis of this compound can be achieved through a surprisingly direct route. Reacting 2-chlorocyclododecan-1-one with vinylmagnesium chloride in a 1:2 molar ratio yields 1,2-divinylcyclododecan-1-ol, which can then be easily converted to this compound []. This one-step divinylation process is unusual because it doesn't involve a direct displacement of the chlorine atom by the Grignard reagent. Instead, the reaction proceeds through a pinacol-like rearrangement of a vinyl group [].
Q2: What are the primary applications of this compound?
A: this compound is primarily recognized as a fragrance material []. Further research, including a safety assessment by the Research Institute for Fragrance Materials (RIFM), has been conducted on this compound due to its use in fragrances [].
Q3: Where can I find more information about the safety of using this compound in fragrances?
A: The Research Institute for Fragrance Materials (RIFM) has conducted a fragrance ingredient safety assessment specifically for this compound []. This assessment likely includes valuable information on the compound's safety profile in the context of fragrance applications.
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